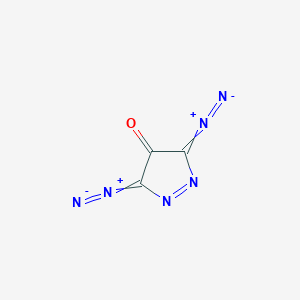

3-Diazo-5-diazonio-3H-pyrazol-4-olate

Description

Structure

3D Structure

Properties

CAS No. |

62078-44-8 |

|---|---|

Molecular Formula |

C3N6O |

Molecular Weight |

136.07 g/mol |

IUPAC Name |

3,5-didiazopyrazol-4-one |

InChI |

InChI=1S/C3N6O/c4-6-2-1(10)3(7-5)9-8-2 |

InChI Key |

IBUQREKKGVUQJD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(=[N+]=[N-])N=NC1=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diazo 5 Diazonio 3h Pyrazol 4 Olate and Analogous Pyrazole Diazo Systems

Direct Diazotization Routes for Pyrazole (B372694) Amines

The introduction of diazo and diazonio functionalities onto a pre-existing pyrazole ring often begins with an amino-substituted pyrazole precursor. Diazotization, the reaction of a primary aromatic amine with nitrous acid, is a fundamental process for converting these amines into diazonium salts. organic-chemistry.org

The traditional method for diazotization involves treating a primary aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid. organic-chemistry.org This in situ generation of nitrous acid converts the amino group into a diazonium salt. For pyrazole systems, diazotization of aminopyrazoles can lead to the formation of pyrazolyl-5-diazonium salts. researchgate.net The stability of these diazonium species is a critical factor, often influenced by the substitution pattern on the pyrazole ring and the counterion present. nih.gov In some cases, the initially formed diazo compound can undergo intramolecular azo coupling, leading to fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net

The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, as these intermediates can be unstable and decompose, releasing nitrogen gas. nih.govgoogle.com The choice of acid and solvent can also be crucial. For instance, sequential diazotization-iodination of aromatic amines has been successfully carried out using p-TsOH in acetonitrile (B52724) at room temperature. organic-chemistry.org

Reaction conditions play a pivotal role in directing the outcome of pyrazole synthesis and functionalization, including diazotization. The regioselectivity of pyrazole formation, which determines the position of substituents on the final ring, can be significantly influenced by the choice of solvent. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles from 1,3-diketones and hydrazines. conicet.gov.ar While this example pertains to the initial pyrazole ring synthesis, the principle of solvent effects on regioselectivity is broadly applicable in heterocyclic chemistry.

In the context of diazotization, the acidity of the medium is a key parameter. The reaction is typically carried out in acidic conditions to generate the necessary nitrosating agent. However, changes in pH can alter the reactivity of both the substrate and the diazotizing agent. For instance, if the diazotization reaction is not run under acidic conditions, the amine can act as a nucleophile, potentially leading to side reactions such as the formation of triazenes from the coupling of a diazonium species with another amine molecule. nih.gov The nature of the substituents on the pyrazole ring also exerts a strong electronic and steric influence on the course of the reaction.

Advanced Catalytic Approaches in Pyrazole Diazo Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and environmental compatibility. In the realm of pyrazole synthesis, both metal-free and metal-catalyzed approaches have been developed, some of which are relevant to the formation of diazo-functionalized pyrazoles.

Metal-free catalysis offers an attractive alternative to traditional transition-metal-catalyzed reactions, often avoiding issues of toxicity and cost. researchgate.net A notable metal-free approach involves the use of borane (B79455) catalysts. For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been employed to catalyze the selective cyclization reaction between two different diazo compounds to afford N-substituted pyrazoles. researchgate.netimedpub.comcore.ac.uk This reaction proceeds through the selective decomposition of a more reactive α-aryl α-diazoester, which then reacts with a vinyl diazoacetate in a regioselective manner. researchgate.netcore.ac.uk This methodology highlights a sophisticated, metal-free pathway to construct the pyrazole core with incorporated nitrogen atoms that could, in principle, be further transformed.

Expanding on the utility of boranes, tris(pentafluorophenyl)borane has also been shown to catalyze the synthesis of N-substituted pyrazoles from the reaction of vinyl diazoacetates and aryl esters. nih.gov This process involves an autocatalytic system where a carbenium species, generated in situ, promotes the regioselective formation of the pyrazole ring. nih.gov Detailed computational studies have elucidated the reaction mechanism, providing a deeper understanding of this transformation. researchgate.net Such catalytic systems that utilize diazo compounds as precursors are instrumental in developing novel and efficient routes to functionalized pyrazoles.

Cycloaddition Reactions for Building Pyrazole Scaffolds

[3+2] Cycloaddition reactions are a powerful and widely used method for constructing five-membered heterocyclic rings like pyrazoles. rsc.orgnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

In the context of pyrazole synthesis, diazo compounds are excellent 1,3-dipoles. Their reaction with alkynes or alkenes provides a direct route to the pyrazole or pyrazoline core, respectively. rsc.orgrsc.orgnih.gov This method is highly versatile, allowing for the introduction of a wide range of substituents onto the pyrazole ring by varying the starting diazo compound and the dipolarophile.

For instance, the catalyst-free [3+2] cycloaddition of diazo compounds to alkynes can be achieved simply by heating, often under solvent-free conditions, to produce pyrazoles in high yields. rsc.org More advanced protocols utilize visible-light induction for these cycloadditions, offering a benign approach to access diazo species from N-tosylhydrazones in situ. nih.gov Furthermore, cascade reactions involving [3+2] cycloaddition of α-diazoesters and ynones, catalyzed by Lewis acids like Al(OTf)₃, can lead to multisubstituted pyrazoles through a sequence of rearrangement and insertion steps. researchgate.net These cycloaddition strategies provide a foundational framework for synthesizing diverse pyrazole scaffolds that can subsequently undergo further functionalization, such as diazotization of an incorporated amino group, to yield complex structures like 3-Diazo-5-diazonio-3H-pyrazol-4-olate.

1,3-Dipolar Cycloadditions Involving Diazo Compounds

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of the pyrazole ring system. rsc.org This methodology involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkene or alkyne. rsc.org

The reaction between diazo compounds and alkynes can proceed without a catalyst, often requiring only heat to afford pyrazole products in high yields, sometimes under solvent-free conditions. rsc.org For instance, the reaction of α-diazocarbonyl substrates with alkynes can be conducted without the need for extensive workup or purification. rsc.org When an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can subsequently be oxidized to the aromatic pyrazole ring. nih.gov The regioselectivity of this reaction is a critical aspect, with the terminal nitrogen of the diazo compound typically bonding to the α-carbon of an ester-substituted alkene. nih.gov

Recent advancements have focused on developing more environmentally benign and efficient protocols. One-pot procedures have been developed for the synthesis of pyrazole-5-carboxylates by the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov

Stereoelectronic Transition State Stabilization in Cycloaddition Pathways

The stereochemical and regiochemical outcomes of 1,3-dipolar cycloadditions are largely governed by stereoelectronic effects in the transition state. Frontier Molecular Orbital (FMO) theory is a key model for understanding these interactions. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa.

In the case of diazo compounds, which are electron-rich 1,3-dipoles, their reactions with electron-poor dipolarophiles are generally considered to be HOMO(dipole)-LUMO(dipolarophile) controlled. The relative energies of these frontier orbitals dictate the regioselectivity of the cycloaddition. For example, in the reaction of diazomethane (B1218177) with methyl acrylate (B77674), the carbon atom of diazomethane has the largest HOMO coefficient, while the terminal olefinic carbon of methyl acrylate possesses the largest LUMO coefficient, leading to the preferential formation of the 3-carboxyl pyrazoline.

Solvent polarity generally has a minimal effect on the rate of 1,3-dipolar cycloadditions, which is consistent with a concerted pericyclic mechanism where there is little charge separation in the transition state. These reactions are also typically stereospecific, with the stereochemistry of the dipolarophile being retained in the product, further supporting a concerted pathway.

Rearrangement and Cleavage Reactions for Novel Pyrazole Structures

Beyond cycloaddition reactions, the construction and modification of pyrazole rings can be achieved through various rearrangement and cleavage reactions, allowing for the synthesis of novel and complex pyrazole-containing architectures.

While the direct application of a classical Hofmann rearrangement—the conversion of a primary amide to a primary amine with one fewer carbon atom—for the construction of a fused pyrazole skeleton is not a commonly reported mainstream synthetic strategy, other rearrangement reactions are pivotal in synthesizing fused pyrazole systems. A notable example is the Wolff rearrangement of diazo compounds. A highly chemoselective cascade Wolff rearrangement/acylation reaction between 5-aminopyrazoles and diazo compounds has been developed to synthesize 4-hydroxy-pyrazolo[3,4-b]pyridin-6-ones. researchgate.net This reaction proceeds efficiently without the need for a catalyst or additives. researchgate.net Another relevant transformation involves the thermal [1s, 5s] sigmatropic shift of certain fused pyrazole systems, leading to a ring contraction to form spirocyclic pyrazoles.

A novel approach to constructing fused pyrazole systems involves the cyclative cleavage of pyrazolyltriazenes. This methodology has been successfully employed in the synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] mdpi.comresearchgate.netrsc.orgtriazines. The synthesis involves a multi-step sequence where an amidation and a cyclative cleavage reaction are key steps. However, attempts to synthesize the regioisomeric 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] mdpi.comresearchgate.netrsc.orgtriazines were unsuccessful under similar conditions due to the increased stability of the triazene (B1217601) functionality in the regioisomeric precursors, which hindered the removal of a protective group.

Self-Coupling and Oligomerization Strategies for Pyrazole-Diazo Architectures

The reactivity of pyrazole diazonium salts allows for their use in coupling reactions to form larger molecular architectures. While specific examples of "self-coupling" or "oligomerization" of a single pyrazole-diazo monomer are not extensively detailed in the reviewed literature, the coupling of diazotized pyrazole derivatives with other active methylene (B1212753) compounds is a well-established method for synthesizing more complex structures.

For instance, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one has been shown to couple with active methylene nitriles to yield cyanohydrazones. rsc.org These intermediates can then be further cyclized to form fused pyrazolo[4,3-c]pyridazines. rsc.org Similarly, coupling with 3-chloropentane-2,4-dione (B157559) and ethyl 2-chloro-3-oxobutanoate leads to the formation of pyrazolo[4,3-c]pyrazole derivatives. rsc.org The coupling of pyrazolopyridinyl diazonium salts with various active methylene, enamine, and amidine moieties has also been reported to afford hydrazinylhydrazonoyl and diazenylheterocyclic derivatives. researchgate.net

These reactions highlight the utility of pyrazole diazonium salts as building blocks for the construction of larger, more complex heterocyclic systems through coupling strategies. The general reaction scheme for such coupling reactions is presented below:

| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Partner) | Product Type |

|---|---|---|

| Diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | Active Methylene Nitriles | Cyanohydrazones |

| Diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | 3-Chloropentane-2,4-dione | Pyrazolo[4,3-c]pyrazole derivative |

| Pyrazolopyridinyl diazonium salt | Active Methylene/Enamine/Amidine | Hydrazinylhydrazonoyl/Diazenylheterocyclic derivatives |

One-Pot Synthetic Strategies for Fused Heterocycles

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules, including fused pyrazole heterocycles. researchgate.net These reactions offer several advantages over traditional multi-step synthesis, such as reduced reaction times, higher atom economy, and simplified purification procedures. researchgate.net

A variety of fused pyrazole derivatives have been synthesized using one-pot strategies. For example, an environmentally benign MCR has been developed for the synthesis of fused pyran-pyrazole derivatives under solvent-free conditions using microwave irradiation. mdpi.com Another approach involves a four-component reaction of (hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and enolizable active methylene compounds, catalyzed by piperidine (B6355638) in an aqueous medium, to produce pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com

The synthesis of chromone-fused pyrazoles has also been achieved through a tandem O-arylation-oxidative coupling reaction between 2-pyrazolin-5-ones and o-halo-arylaldehydes under aerobic conditions. nih.gov This reaction utilizes a copper catalyst and proceeds through a proposed mechanism involving C-H activation. nih.gov

The versatility of one-pot syntheses is further demonstrated by the preparation of pyrazole-fused pyridine (B92270) derivatives through the reaction of α,β-unsaturated aldehydes, cyclic-1,3-diketones, and 5-aminopyrazoles in DMSO. researchgate.net These examples underscore the importance of one-pot strategies in the efficient construction of diverse and potentially bioactive fused pyrazole systems.

The following table summarizes some examples of one-pot synthetic strategies for fused pyrazoles:

| Fused Pyrazole System | Reactants | Conditions |

|---|---|---|

| Pyran-pyrazole derivatives | 1H-pyrazole-4-carbaldehyde, active methylenes, malononitrile | Microwave irradiation, solvent-free, pyrrolidine-acetic acid catalyst |

| Pyrano[2,3-c]pyrazoles | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, active methylene compounds | Aqueous medium, piperidine catalyst, room temperature |

| Chromone-fused pyrazoles | 2-Pyrazolin-5-ones, o-halo-arylaldehydes | CuI catalyst, 1,10-phenantroline ligand, K2CO3 base, DMSO |

| Pyrazole-fused pyridines | α,β-Unsaturated aldehyde, cyclic-1,3-diketone, 5-aminopyrazole | DMSO, 100 °C |

Mechanistic Investigations of Transformations Involving 3 Diazo 5 Diazonio 3h Pyrazol 4 Olate

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational data on the reaction pathways and transition states of 3-Diazo-5-diazonio-3H-pyrazol-4-olate is scarce, general principles of diazo and diazonium chemistry allow for the postulation of several key transformations. The molecule possesses both a diazo group and a diazonio group, making it susceptible to a variety of reactions.

One potential pathway involves the loss of dinitrogen (N₂) from the diazonio group, which could lead to a highly reactive pyrazolyl cation. The stability of this cation and the energy barrier for its formation would be critical in determining the feasibility of this pathway. Alternatively, the diazo group could undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles.

Computational studies on analogous systems, such as the thermal decomposition of pyrazolines, have utilized Molecular Electron Density Theory (MEDT) to elucidate reaction mechanisms. nih.govmdpi.com Similar theoretical approaches would be invaluable in mapping the potential energy surface for the transformations of this compound and identifying the transition states for various competing pathways.

Role of Carbene Intermediates in Reactivity

The diazo group at the 3-position of the pyrazole (B372694) ring is a potential precursor to a carbene intermediate upon thermal or photochemical extrusion of N₂. The reactivity of diazo compounds can be significantly influenced by the choice of solvent and catalysts, which can stabilize singlet or triplet carbenes or promote alternative reaction pathways such as reduction. nih.govresearchgate.net

The formation of a pyrazolyl-carbene would open up a range of subsequent reactions, including:

C-H insertion: Intramolecular or intermolecular insertion into carbon-hydrogen bonds.

Cycloaddition: Reactions with alkenes or alkynes to form cyclopropanes or cyclopropenes, respectively.

Ylide formation: Reaction with heteroatoms (e.g., sulfur, oxygen, nitrogen) to form ylides, which can undergo further rearrangements.

The electronic nature of the pyrazole ring and the presence of the olate and diazonio functionalities would significantly modulate the electrophilicity and stability of the carbene intermediate, thereby influencing its preferred reaction pathways. carroll.edu

Intramolecular Cyclization Mechanisms to Form Fused Rings

The bifunctional nature of this compound provides the potential for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the diazo group could react with the diazonio group or another part of the pyrazole ring, particularly under conditions that promote carbene or nitrene formation.

Cascade cyclizations involving diazo compounds and pyrazolone (B3327878) derivatives have been shown to produce complex fused-ring systems. mdpi.com In a hypothetical scenario, the carbene generated from the diazo group could undergo an intramolecular reaction with the diazonio group, potentially leading to a highly strained, fused-ring system after the loss of another molecule of N₂. Another possibility is the nucleophilic attack of the olate oxygen onto the diazonio group, which could initiate a cyclization cascade. The synthesis of fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of related β-diazo ketones. rsc.org

Electrophilic and Nucleophilic Reactivity Profiles of Diazo and Diazonio Centers

The reactivity of this compound is dictated by the distinct electronic properties of its diazo and diazonio functionalities.

Diazonio Center: The diazonio group is a powerful electrophile and an excellent leaving group (as N₂). It is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the well-known Sandmeyer and related reactions in aromatic chemistry. In this specific molecule, the diazonio group activates the C5 position of the pyrazole ring towards nucleophilic substitution.

Diazo Center: The carbon atom of the diazo group can exhibit both nucleophilic and electrophilic character. Diazo compounds are known to react with strong electrophiles at the diazo-carbon to form diazonium ions, which then rapidly lose nitrogen. nih.gov Conversely, in 1,3-dipolar cycloadditions, the diazo compound acts as a nucleophile. The nucleophilicity of diazo compounds can span over ten orders of magnitude depending on the substituents. nih.govuni-muenchen.de

The interplay between the electron-withdrawing nature of the diazonio group and the electronic properties of the pyrazole ring would finely tune the reactivity of the diazo center in this particular molecule.

Mechanistic Analysis of Thermal Decomposition Processes

The thermal decomposition of this compound is expected to be a complex process with multiple competing pathways, likely proceeding with the evolution of nitrogen gas. Studies on related energetic materials, such as dinitropyrazoles and trinitropyrazoles, provide insights into potential decomposition mechanisms. researchgate.netsemanticscholar.org

Possible initial steps in the thermal decomposition could include:

Loss of N₂ from the diazonio group: This would be a primary pathway, generating a highly reactive pyrazolyl cation that would undergo subsequent reactions.

Loss of N₂ from the diazo group: This would lead to the formation of a carbene intermediate, as discussed in section 3.2.

Ring-opening reactions: The pyrazole ring itself could undergo cleavage under thermal stress. For instance, studies on the thermal decomposition of a trimer of 4-amino-3,5-dinitropyrazole indicated that the initial decomposition was caused by the rupture of carbon-nitrogen bonds at a diazo moiety. semanticscholar.org

Computational modeling, coupled with experimental techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC), would be essential to determine the kinetic parameters and elucidate the preferred decomposition pathways. researchgate.net Theoretical studies on the thermal decomposition of metallaisoxazolin-5-ones have revealed competitive retro-(3+2)-cycloaddition and concerted decarboxylation-aryl migration pathways, highlighting the complexity of such processes. nih.gov

Computational and Theoretical Chemistry Studies of 3 Diazo 5 Diazonio 3h Pyrazol 4 Olate

Quantum Mechanical Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Diazo-5-diazonio-3H-pyrazol-4-olate. These methods provide a detailed picture of the molecule's electronic landscape and its most stable geometric conformations.

Density Functional Theory (DFT) has become a workhorse in the computational study of nitrogen-rich heterocyclic compounds due to its favorable balance of accuracy and computational cost. eurasianjournals.combohrium.com DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of pyrazole (B372694) derivatives, revealing key structural parameters. nih.govresearchgate.net For instance, a comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, demonstrated that the molecule adopts a planar conformation. nih.gov Similar planarity is expected for the pyrazole core of this compound.

DFT is also crucial for calculating electronic properties such as atomic charges, dipole moments, and vibrational frequencies. eurasianjournals.com In a study of pyrazole-based azo-metal(II) complexes, DFT calculations were instrumental in confirming the octahedral geometry of the complexes. bohrium.com For this compound, DFT would be used to understand the charge distribution, particularly the localization of positive charge on the diazonio group and the electronic nature of the diazo and olate functionalities.

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Ring Core using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.345 | - |

| N2-C3 | 1.330 | - |

| C3-C4 | 1.420 | - |

| C4-C5 | 1.415 | - |

| C5-N1 | 1.335 | - |

| N1-N2-C3 | - | 112.5 |

| N2-C3-C4 | - | 105.0 |

| C3-C4-C5 | - | 108.5 |

| C4-C5-N1 | - | 107.0 |

| C5-N1-N2 | - | 111.0 |

Note: These are representative values for a substituted pyrazole ring and may vary for this compound.

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a different theoretical perspective. These methods are derived from first principles without empirical parameterization. For complex molecules, ab initio calculations can provide benchmark data for electronic properties. sapub.org For instance, Hartree-Fock calculations have been used to analyze the molecular orbital energies of tridentate ligands, providing insights into their acid-base behavior. sapub.org For this compound, ab initio calculations could be employed to accurately predict properties like electron affinity and ionization potential, which are crucial for understanding its reactivity and charge transfer characteristics.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com

For pyrazole derivatives, FMO analysis helps in understanding their chemical behavior. nih.gov In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO energy gap of approximately 4.458 eV suggested high electronic stability and low intrinsic reactivity. nih.gov For this compound, the presence of the electron-withdrawing diazonio group is expected to significantly lower the LUMO energy, making the molecule a potent electrophile. Conversely, the diazo and olate groups, being electron-donating, would influence the HOMO energy. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of such energetic compounds.

Charge transfer within the molecule can also be characterized using computational methods. Natural Bond Orbital (NBO) analysis, for example, can reveal the interactions between different functional groups and quantify the extent of electron delocalization. mdpi.com For this compound, NBO analysis would be crucial in understanding the electronic communication between the diazo, diazonio, and olate moieties.

Table 2: Representative FMO Energies for a Substituted Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.40 |

| HOMO-LUMO Gap | 4.45 |

Note: These values are illustrative and would be specific to the computational method and basis set used for this compound.

Molecular Dynamics Simulations for Solvent Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, including interactions with solvent molecules. eurasianjournals.com Understanding solvation effects is critical as they can significantly influence the stability and reactivity of polar molecules like this compound. digitellinc.com

MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell structure and hydrogen bonding patterns. researchgate.net For a pyrazole-ammonium ionic derivative, MD simulations were used to validate the stability of the compound with a protein, highlighting the importance of intermolecular interactions. nih.govtandfonline.com In the case of this compound, MD simulations in various solvents could predict its solubility and how solvent polarity affects its conformational dynamics and the accessibility of its reactive sites. Computational studies on diazo compounds have shown that solvent ligation can affect the barriers for N2 extrusion. researchgate.net

Computational Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms and understanding the role of catalysts. acs.org For nitrogen-containing heterocycles, theoretical calculations can map out potential energy surfaces, identify transition states, and calculate activation barriers for various reaction pathways. nih.govorganic-chemistry.orgresearchgate.netmdpi.com

For this compound, computational modeling could be used to investigate its decomposition pathways, which is crucial for assessing its safety as an energetic material. nih.gov The reactions of diazonium salts, such as Sandmeyer and diazo coupling reactions, are well-known, and computational studies can provide detailed mechanistic insights into these transformations. allen.inbyjus.comyoutube.com Furthermore, the catalytic behavior of pyrazole-based systems has been a subject of theoretical investigation. nih.gov For instance, DFT calculations have been employed to study the catalytic cycle of dehydrogenative C-O cross-coupling reactions catalyzed by a pyrazolate metal-organic framework. acs.org Similar approaches could be used to explore potential catalytic applications of this compound or its derivatives.

Theoretical Probing of Structure-Reactivity Relationships

Theoretical studies play a pivotal role in establishing structure-reactivity relationships, which are essential for the rational design of new molecules with desired properties. researchgate.net For energetic compounds like diazonium salts, understanding how structural modifications affect stability and performance is of utmost importance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, often in conjunction with quantum chemical descriptors, can be used to build predictive models for the properties of pyrazole derivatives. nih.gov For this compound, theoretical probing of structure-reactivity relationships would involve systematically modifying the substituents on the pyrazole ring and calculating key descriptors related to its energetic performance and stability. For example, the introduction of electron-withdrawing or electron-donating groups could be computationally modeled to assess their impact on the electronic structure and decomposition pathways. A study on the synthesis and characterization of pyrazolate inner diazonium salts highlighted how different substituents (chloro, nitro) influence their thermal stability and detonation properties, providing a basis for such theoretical investigations. researchgate.net

Advanced Electronic Structure Theory for Intermolecular Interactions

Advanced electronic structure theory has been instrumental in understanding the intermolecular interactions that govern the solid-state properties of this compound, also known as diazodinitrophenol (B1670408) (DDNP). These theoretical approaches provide detailed insights into the nature and strength of non-covalent interactions, which are crucial for determining the crystal packing, density, and ultimately, the sensitivity and performance of this energetic material.

Studies have employed various high-level quantum chemical methods to analyze the electronic characteristics and intermolecular forces. The distribution of electron density and the electrostatic potential are key areas of investigation. The molecule exhibits a zwitterionic character, with distinct positive and negative regions. The diazonio group carries a significant positive charge, while the olate oxygen atom is strongly negative. This charge separation leads to strong electrostatic interactions, which are a dominant feature of the crystal packing.

Furthermore, the analysis of the non-covalent interactions (NCI) reveals a complex network of van der Waals forces and other weak interactions that contribute to the stability of the crystal lattice. These interactions, although individually weaker than covalent bonds, collectively play a significant role in the material's properties.

The following table summarizes key findings from computational studies on the intermolecular interactions of related pyrazolate inner diazonium salts, which provide a comparative context for understanding this compound.

| Compound | Dominant Intermolecular Interactions | Computational Methods Employed | Key Insights |

|---|---|---|---|

| 3,5-dichloro-4-diazopyrazole zwitterion | Electrostatic interactions, van der Waals forces | Single crystal X-ray diffraction, DFT | Revealed the crystal packing and intermolecular distances. |

| 4-diazo-3,5-dinitropyrazole zwitterion | Strong electrostatic attractions, π-π stacking | Single crystal X-ray diffraction, DFT | Highlighted the role of nitro groups in enhancing intermolecular interactions. |

| 4-diazo-5-nitro-pyrazol-3-one zwitterion | Hydrogen bonding (weak), electrostatic interactions | Single crystal X-ray diffraction, DFT | Demonstrated the influence of the carbonyl group on the interaction network. |

Theoretical Elucidation of Energetic Performance Parameters

Theoretical calculations are indispensable for predicting and understanding the energetic performance of materials like this compound. These computational methods allow for the determination of key parameters such as the heat of formation, detonation velocity, and detonation pressure, providing a safe and efficient means to assess the potential of new energetic compounds.

The heat of formation is a fundamental thermochemical property that is often calculated using quantum chemical methods. For instance, the EXPLO 6.01 software is a tool used to compute detonation parameters based on the calculated heat of formation and density. researchgate.net These calculations are crucial for evaluating the energy output of the material.

Based on these theoretical calculations, the detonation properties of various pyrazolate-based energetic materials have been estimated. For comparison, the widely used primary explosive 2-diazo-4,6-dinitrophenol (B1260509) (DDNP) has a calculated detonation velocity of 7290 m/s and a detonation pressure of 23.7 GPa. researchgate.net Theoretical studies on related compounds, such as 4-diazo-3,5-dinitropyrazole zwitterion and 4-diazo-5-nitro-pyrazol-3-one zwitterion, have shown even higher predicted detonation performances. researchgate.net These findings underscore the utility of theoretical chemistry in the rational design of new energetic materials with tailored properties.

The table below presents a comparison of theoretically determined energetic performance parameters for several pyrazolate inner diazonium salts, illustrating the insights gained from these computational studies.

| Compound | Calculated Density (g·cm⁻³) | Calculated Detonation Velocity (m·s⁻¹) | Calculated Detonation Pressure (GPa) | Reference Compound: DDNP |

|---|---|---|---|---|

| 4-diazo-3,5-dinitropyrazole zwitterion | 1.849 | 9038 | 35.0 | V: 7290 m·s⁻¹, P: 23.7 GPa researchgate.net |

| 4-diazo-5-nitro-pyrazol-3-one zwitterion | - | 8055 | 26.4 |

Spectroscopic Characterization Methodologies in the Study of 3 Diazo 5 Diazonio 3h Pyrazol 4 Olate

X-ray Diffraction for Crystalline State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. researchgate.net For a complex molecule like 3-Diazo-5-diazonio-3H-pyrazol-4-olate, X-ray analysis would be indispensable for unequivocally establishing its molecular geometry.

The analysis would confirm the planarity of the pyrazole (B372694) ring and provide precise measurements of the C-N and N-N bond lengths within the ring. Crucially, it would detail the geometry of the exocyclic functional groups. According to crystallographic studies of similar diazonium salts, the C5–N≡N linkage of the diazonio group is expected to be nearly linear, with an N≡N bond distance close to that of molecular dinitrogen (approximately 1.08 Å). The C3=N=N diazo group would also exhibit characteristic bond lengths and angles, revealing the nature of its bonding to the pyrazole ring. Furthermore, diffraction data would elucidate the packing of the zwitterionic molecules in the crystal lattice, highlighting any significant intermolecular interactions such as electrostatic interactions or hydrogen bonds.

While a specific crystal structure for this compound is not publicly available, data from related 4-diazopyrazole derivatives show characteristic bond lengths for the diazo group, such as C=N distances around 1.33 Å and N=N distances around 1.11 Å. These values provide a benchmark for what would be expected in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure and environment of atoms in a molecule in solution. For this compound, a combination of 1H, 13C, and 15N NMR, along with correlation techniques, is essential for a complete structural assignment.

The 1H NMR spectrum of this compound is expected to be simple due to the absence of protons on the pyrazole ring. However, it is a crucial first step in confirming the purity of the sample and the absence of protonated precursors.

The 13C NMR spectrum provides critical information about the carbon skeleton. bohrium.com The chemical shifts of the three carbon atoms in the pyrazole ring (C3, C4, and C5) are highly sensitive to the electronic effects of their substituents. nih.gov The carbon atom C3, attached to the electron-donating diazo group, would likely resonate at a relatively high field (lower ppm). Conversely, C5, bonded to the strongly electron-withdrawing diazonio group, is expected to be significantly deshielded and appear at a much lower field (higher ppm). The C4 carbon, bonded to the olate oxygen, would also have a characteristic chemical shift influenced by the negative charge. Studies on substituted pyrazoles show that C3 and C5 chemical shifts are definitive indicators of the substitution pattern. nih.govcdnsciencepub.com

Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Attached Group | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | Diazo (-N₂) | ~110 - 130 | Shielded by the diazo group relative to C5. |

| C4 | Olate (-O⁻) | ~150 - 170 | Deshielded due to attachment to electronegative oxygen. |

| C5 | Diazonio (-N₂⁺) | ~135 - 155 | Strongly deshielded by the electron-withdrawing diazonio group. |

Given that the molecule contains five nitrogen atoms in four distinct chemical environments, 15N NMR spectroscopy is an exceptionally informative technique. huji.ac.il The large chemical shift range of 15N NMR allows for clear resolution of signals from the pyrazole ring nitrogens, the diazo group, and the diazonium group. caltech.eduacs.org

The two nitrogen atoms of the pyrazole ring (N1 and N2) would have distinct chemical shifts. The diazo group nitrogens are expected to resonate at different frequencies, with the terminal nitrogen appearing at a different chemical shift than the nitrogen attached to the ring. Similarly, the two nitrogens of the diazonio group will have characteristic shifts, which are known to be sensitive to the electronic properties of the ring system they are attached to. caltech.educdnsciencepub.com In studies of benzenediazonium (B1195382) salts, electron-donating groups on the ring cause a downfield shift in the 15N resonances, while electron-attracting groups cause an upfield shift. caltech.edu This provides a powerful probe into the electronic structure of the pyrazole ring.

Table 2: Predicted 15N NMR Chemical Shift Ranges for Key Functional Groups

| Nitrogen Environment | Functional Group | Predicted Chemical Shift (δ, ppm, rel. to NH₃) |

| Pyrazole Ring | N1, N2 | ~150 - 250 |

| Diazo Group | C-N =N | ~300 - 400 |

| C-N=N | ~150 - 250 | |

| Diazonium Group | C-N ≡N⁺ | ~250 - 350 |

| C-N≡N ⁺ | ~100 - 200 |

Two-dimensional (2D) NMR techniques are used to establish connectivity between atoms. While homonuclear correlation (e.g., COSY) would be of limited use due to the lack of protons, heteronuclear techniques are vital. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate any residual protons to their directly attached 13C or 15N atoms, confirming assignments.

More importantly, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) couplings between carbon and nitrogen atoms. This could, for instance, show a correlation between C3 and the nitrogens of the diazo group, or between C5 and the nitrogens of the diazonio group, providing unambiguous confirmation of the substituent positions. Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY are used to identify atoms that are close in space. researchgate.netnih.gov While less critical for this rigid planar molecule, it could help confirm the conformation of any potential solvated species in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The most prominent and diagnostic signals in the IR spectrum of this compound would be the stretching vibrations of the two different N-N triple/double bond systems. The diazonium group (–N₂⁺) typically exhibits a strong, sharp absorption band in the region of 2200–2300 cm⁻¹. The diazo group (C=N₂) stretching frequency is found at a slightly lower wavenumber, generally between 2050 and 2150 cm⁻¹. The clear separation of these two signals would provide direct evidence for the presence of both functional groups.

Other important vibrations include the C=N and C=C stretching modes of the pyrazole ring, typically found in the 1400–1600 cm⁻¹ region. The C–O⁻ stretching vibration of the olate group would also produce a strong band, likely around 1250-1350 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Diazonium (-N₂⁺) | N≡N Stretch | 2200 - 2300 | Strong, Sharp |

| Diazo (C=N₂) | N=N Stretch | 2050 - 2150 | Strong, Sharp |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Olate (-O⁻) | C-O Stretch | 1250 - 1350 | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure and the extent of conjugation. youtube.com The structure of this compound features an extensive system of conjugated π-electrons, encompassing the pyrazole ring and the exocyclic diazo and diazonio groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight and structural integrity. This methodology facilitates the determination of the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming its elemental composition and elucidating its chemical structure.

The analysis begins with the ionization of the sample, converting the neutral molecules into gas-phase ions. Given the compound's ionic and potentially thermally sensitive nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred to minimize premature fragmentation and preserve the molecular ion. The theoretical monoisotopic mass of this compound (C₃HN₅O) is approximately 123.0182 u. High-resolution mass spectrometry would allow for the precise mass measurement of the molecular ion, enabling the confirmation of its elemental formula.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. The compound possesses several functional groups that are expected to direct the fragmentation process under mass spectrometric conditions. The diazonio group (-N₂⁺) is an excellent leaving group and its elimination as a neutral nitrogen molecule (N₂, 28 u) is a highly probable initial fragmentation step. Similarly, the diazo group (=N₂) can also be readily lost as N₂.

A plausible fragmentation pathway for this compound would likely involve the sequential loss of its two nitrogen gas moieties. The initial loss of the diazonio group would generate a radical cation intermediate. This intermediate could then undergo further fragmentation, including the loss of the second nitrogen molecule from the diazo group, followed by the cleavage of the pyrazole ring, potentially involving the elimination of carbon monoxide (CO). The study of these characteristic fragmentation patterns is essential for the unambiguous identification of the compound.

Detailed research findings on the specific fragmentation of this compound are not extensively documented in publicly available literature. However, based on the known behavior of pyrazole derivatives and diazonium salts, a theoretical fragmentation pattern can be proposed.

The following interactive table outlines the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed identities.

| m/z (Theoretical) | Proposed Fragment Identity | Formula | Notes |

| 123.0182 | Molecular Ion | [C₃HN₅O]⁺ | Represents the intact molecule as a radical cation. |

| 95.0151 | [M - N₂]⁺ | [C₃HN₃O]⁺ | Resulting from the loss of the diazonio group (N₂). |

| 67.0120 | [M - 2N₂]⁺ | [C₃HO]⁺ | Resulting from the sequential loss of both the diazonio and diazo groups. |

| 39.0078 | [M - 2N₂ - CO]⁺ | [C₂H]⁺ | Subsequent loss of carbon monoxide from the [C₃HO]⁺ fragment. |

Reactivity and Synthetic Transformations of 3 Diazo 5 Diazonio 3h Pyrazol 4 Olate

Coupling Reactions with Active Methylene (B1212753) and Other Nucleophilic Species

The electrophilic nature of the diazonium group in pyrazole-diazonium salts facilitates coupling reactions with a wide range of carbon and heteroatom nucleophiles. These reactions, often referred to as azo coupling reactions, are fundamental for the synthesis of highly colored azo compounds and serve as a pathway to more complex molecular architectures. researchgate.netresearchgate.net

The reaction typically involves the attack of a nucleophilic center, such as the enol or enolate form of an active methylene compound, on the terminal nitrogen of the diazonium group. researchgate.net Compounds with active methylene groups, such as β-ketoesters, malononitrile, and 1,3-dicarbonyl compounds, are common coupling partners. researchgate.netresearchgate.net For instance, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one readily couples with active methylene nitriles to yield the corresponding cyanohydrazones. rsc.org Similarly, diazonium salts derived from p-aminobenzoic acid react with various active methylene compounds in the presence of sodium acetate (B1210297) and ethanol (B145695) to produce substituted aryl azo derivatives. researchgate.netresearchgate.net

The reaction conditions, particularly pH, play a crucial role. Alkaline conditions are often employed to deprotonate the active methylene compound, enhancing its nucleophilicity. For example, the azo coupling reaction between 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride and 8-hydroxyquinoline (B1678124) is carried out in an alkaline medium to facilitate the formation of the more reactive 8-quinolinate anion. mdpi.com

The products of these coupling reactions, typically hydrazones, are valuable intermediates themselves. They can undergo subsequent reactions, such as cyclization, to form various heterocyclic systems. researchgate.netrsc.org

Table 1: Examples of Coupling Reactions with Pyrazole (B372694) Diazonium Salts

| Diazonium Salt Precursor | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | Active methylene nitriles (e.g., malononitrile) | Cyanohydrazones | rsc.org |

| p-Aminobenzoic acid | Ethyl acetoacetate | Aryl azo ester | researchgate.netresearchgate.net |

| p-Aminobenzoic acid | Malononitrile | Aryl azo nitrile | researchgate.netresearchgate.net |

Cyclization Reactions Leading to Fused Pyrazole Heterocycles

The reactive nature of pyrazole diazonium salts and their coupling products makes them excellent precursors for the synthesis of fused pyrazole heterocycles. researchgate.netnih.gov These reactions often proceed via an initial azo coupling, followed by an intramolecular cyclization step, providing access to a diverse range of bicyclic and polycyclic systems. osi.lvsemanticscholar.org

One common strategy involves the reaction of a pyrazole diazonium salt with a bifunctional nucleophile. For example, diazotized pyrazoles can couple with compounds like 3-chloropentane-2,4-dione (B157559) or ethyl 2-chloro-3-oxobutanoate to yield pyrazolo[4,3-c]pyrazole derivatives directly. rsc.org In other cases, the intermediate hydrazone formed from the initial coupling is isolated and then cyclized under different conditions. The hydrazones derived from the coupling of diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one with active methylene nitriles can be cyclized with ethanolic hydrochloric acid to afford pyrazolo[4,3-c]pyridazines. rsc.org

Another approach is the Pschorr reaction, which involves the intramolecular cyclization of an aryl or heteroaryl diazonium salt to form a new carbon-carbon bond. semanticscholar.org This reaction can be used to synthesize systems like pyrazolo[3,4-c]isoquinolines from appropriately substituted pyrazole diazonium salts. semanticscholar.org Furthermore, the coupling products of pyrazole diazonium salts can be versatile building blocks for constructing other fused systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov The synthesis of pyrazolo[5,1-c] researchgate.netsemanticscholar.orgresearchgate.nettriazines has also been achieved through the reaction of 3-substituted pyrazole-5-diazonium salts with β-azolyl enamines. researchgate.net

Table 2: Fused Heterocycles from Pyrazole Diazonium Salts

| Fused System | Synthetic Strategy | Precursors | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyrazoles | Azo coupling/cyclization | Diazotized pyrazolone (B3327878), 3-chloropentane-2,4-dione | rsc.org |

| Pyrazolo[4,3-c]pyridazines | Azo coupling followed by acid-catalyzed cyclization | Diazotized aminopyrazolone, active methylene nitriles | rsc.org |

| Pyrazolo[3,4-c]isoquinolines | Intramolecular Pschorr reaction | N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salt | semanticscholar.org |

| Pyrazolo[5,1-c] researchgate.netsemanticscholar.orgresearchgate.nettriazines | Coupling with enamines followed by cyclization | 3-Arylpyrazole-5-diazonium salt, β-azolyl enamines | researchgate.net |

Comparative Reactivity Studies with Related Diazo and Diazonium Compounds

The reactivity of 3-diazo-5-diazonio-3H-pyrazol-4-olate is best understood by comparing it with other diazo compounds and diazonium salts. Generally, diazonium salts are more reactive electrophiles than their corresponding neutral diazo counterparts. researchgate.netresearchgate.net This enhanced reactivity is attributed to the formal positive charge on the diazonium group, making it a more potent acceptor for nucleophiles. researchgate.net For instance, studies on pyrazole derivatives have shown that 3-aryl-1H-pyrazole-5-diazonium tetrafluoroborates exhibit higher reactivity in azo coupling reactions compared to the corresponding 5-aryl-3-diazo-3H-pyrazoles. researchgate.net

The stability and reactivity of heterocyclic diazonium salts are significantly influenced by the nature of the heterocyclic ring and its substituents. researchgate.netnih.gov Pyrazole- and imidazole-derived diazonium salts are generally less reactive than those derived from thiadiazole and 1,2,4-triazole, but more reactive than pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net The presence of electron-withdrawing groups on the pyrazole ring can destabilize the diazonium salt, affecting its formation and subsequent reactions. researchgate.net

Compared to simple diazoalkanes like diazomethane (B1218177), which are highly basic and explosively reactive, stabilized diazo compounds, including those on a pyrazole ring, exhibit diminished basicity and greater stability. nih.gov This stability arises from the delocalization of electrons from the α-carbon into the heterocyclic ring system. nih.gov This tunable reactivity makes stabilized diazo compounds valuable reagents in various chemical transformations, including cycloadditions and insertions, often under thermal, photochemical, or metal-catalyzed conditions. nih.govnih.govmdpi.comrsc.org The reactivity of the diazo group can be harnessed to form pyrazoles via cycloaddition with alkynes, a reaction analogous to the well-known azide-alkyne cycloaddition. nih.gov

Functional Group Interconversions on the Pyrazole Framework

The diazonium group on the pyrazole ring is a versatile functional handle that can be replaced by a variety of other substituents through nucleophilic substitution reactions, often referred to as Sandmeyer-type reactions. This allows for extensive functionalization of the pyrazole core.

A key transformation is the replacement of the diazonium group (-N₂⁺) with a halogen. For example, a facile synthesis of 5-chloropyrazoles from 5-aminopyrazoles has been described, proceeding via diazotization followed by a chlorodediazoniation reaction. researchgate.net Similarly, the Balz-Schiemann reaction can be used to introduce a fluorine atom by decomposing a diazonium tetrafluoroborate (B81430) salt. semanticscholar.org

Beyond halogens, the diazo group can also be substituted by other functional groups. The replacement of the diazo group by a nitro group has been reported for several azole systems, including pyrazoles. researchgate.net This reaction proceeds through a heterolytic nucleophilic substitution mechanism. researchgate.net These transformations significantly expand the synthetic utility of pyrazole diazonium salts, allowing for the introduction of key functionalities that can be used for further molecular elaboration.

Table 3: Functional Group Interconversions of Pyrazole Diazonium Salts

| Starting Material | Reagent/Reaction | Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivative | Diazotization, then CuCl/HCl (Sandmeyer) | 5-Chloropyrazole derivative | researchgate.net |

| Pyrazole-diazonium tetrafluoroborate | Thermal decomposition (Balz-Schiemann) | Fluoropyrazole derivative | semanticscholar.org |

Applications in Advanced Materials and Heterocyclic Synthesis Based on Pyrazole Diazo/diazonio Frameworks

Strategic Building Blocks in Heterocyclic Compound Synthesis

The inherent reactivity of the diazo and diazonio groups on the pyrazole (B372694) ring allows for a variety of chemical transformations, making this scaffold a strategic precursor for constructing more elaborate molecular architectures. Diazonium salts of heterocyclic compounds are well-established as potent electrophilic agents for creating azo compounds and as intermediates for a range of cyclization reactions. nih.gov

The pyrazole diazonium framework is a key intermediate in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govbeilstein-archives.orgresearchgate.nettriazines. The general synthetic strategy involves the diazotization of an amino-pyrazole precursor, typically 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles. nih.govresearchgate.net The resulting in situ generated diazonium salt can then undergo an intramolecular cyclization to form the fused triazine ring. nih.gov

This process, known as cyclative cleavage, leverages the diazonium group's reactivity. For instance, pyrazolyltriazenes, which serve as protected forms of diazonium species, can be cleaved under acidic conditions to regenerate the reactive diazonium intermediate, which subsequently cyclizes to yield the desired pyrazolo[3,4-d] nih.govbeilstein-archives.orgresearchgate.nettriazine core. nih.govbeilstein-archives.org This methodology provides a robust pathway to a class of compounds investigated for various biological activities, including potential use as herbicides and anticancer agents. nih.govresearchgate.net The specific substitution on the pyrazole ring and the nature of the adjacent functional group dictate the ease of cyclization and the stability of the final fused product. beilstein-archives.org

The high nitrogen content inherent in the 3-diazo-5-diazonio-3H-pyrazol-4-olate structure makes it an exemplary starting point for the synthesis of complex, nitrogen-rich molecules. Nitrogen-rich compounds are sought after for applications in energetic materials and as ligands in coordination chemistry. nih.govrsc.org The combination of different nitrogen-containing heterocycles, such as pyrazole, triazole, and tetrazole rings, is a common strategy to develop novel molecules with high heats of formation, enhanced densities, and improved thermal stability. rsc.orgmdpi.com

The diazo and diazonio functionalities offer multiple reaction sites for annulation and functionalization. For example, the diazonium group can be displaced by azides to introduce another highly nitrogenous functional group, further increasing the nitrogen content and energetic potential of the resulting molecule. nih.govdtic.mil The construction of these complex architectures often leads to materials with extensive hydrogen bonding networks and strong intermolecular interactions, which are crucial for enhancing stability and tuning energetic properties. dtic.mil

Conceptual Design Principles for Energetic Materials

The design of new energetic materials focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. The pyrazole ring, particularly when functionalized with explosophoric groups like diazo, diazonio, and nitro moieties, is a foundational scaffold in this field. nih.govsemanticscholar.org

High Nitrogen Content : These groups significantly increase the nitrogen-to-carbon ratio, which upon decomposition, leads to the formation of the highly stable dinitrogen gas (N₂), releasing a large amount of energy.

Positive Heat of Formation : The N=N and N≡N bonds in diazo and diazonio groups are energy-rich, contributing substantially to the compound's enthalpy of formation.

Increased Density : The presence of multiple nitrogen atoms and the potential for zwitterionic character can lead to efficient crystal packing and higher densities, a key factor in detonation performance.

Research on related pyrazolate inner diazonium salts, such as 4-diazo-3,5-dinitropyrazole zwitterion and bis(4-diazo-5-nitro-3-oxopyrazolyl)methane, has demonstrated their potential as powerful and stable primary explosives. researchgate.netnih.gov These compounds exhibit detonation properties superior to the commonly used primary explosive diazodinitrophenol (B1670408) (DDNP). researchgate.netnih.gov

Table 1: Comparative Energetic Properties of Pyrazole-Based Diazo Compounds

| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 4-Diazo-3,5-dinitropyrazole zwitterion | 1.849 | 154 | 9038 | 35.0 |

| 4-Diazo-5-nitro-pyrazol-3-one zwitterion | - | 151 | 8055 | 26.4 |

| Diazodinitrophenol (DDNP) (Reference) | - | 142 | 7290 | 23.7 |

Data sourced from related studies on pyrazole-based energetic materials. researchgate.netnih.gov

The development of novel energetic materials is increasingly guided by computational chemistry, which allows for the prediction of key performance and safety characteristics before synthesis is attempted. researchgate.net Theoretical frameworks, primarily based on Density Functional Theory (DFT), are employed to calculate fundamental properties: researchgate.net

Heat of Formation (HOF) : Isodesmic reactions are computationally designed to accurately predict the HOF, a critical indicator of the energy content of a molecule.

Density (ρ) : Molecular mechanics and quantum mechanics calculations are used to model the crystal structure and predict the density of the material. researchgate.net

Detonation Performance : The Kamlet-Jacobs equations are commonly used to estimate detonation velocity (Vd) and pressure (P) based on the calculated density, heat of formation, and elemental composition of the compound.

Stability and Sensitivity : Bond dissociation energies (BDEs) can be calculated to identify the weakest bond in a molecule, providing insight into its thermal stability. Electrostatic potential maps are also analyzed to understand sensitivity to impact and friction.

These computational models enable the high-throughput screening of potential energetic structures, allowing researchers to prioritize synthetic targets that exhibit the most promising balance of high performance and acceptable stability. researchgate.net

Intermediate Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Diazo compounds are uniquely versatile reagents in MCRs due to their diverse reactivity, which includes transformations that either retain or eliminate the dinitrogen unit. nih.govresearchgate.net

While the direct use of a highly reactive species like this compound as an isolated starting material in an MCR is challenging, its role as a transient intermediate is highly plausible. In many synthetic sequences, a diazonium salt is generated in situ from a stable precursor (like an aminopyrazole or a tosylhydrazone) and is immediately consumed by other components in the reaction mixture. nih.gov

For instance, in a hypothetical MCR, an aminopyrazole could be diazotized to form the pyrazole diazonium intermediate. This electrophilic species could then react with a nucleophile, while the diazo group on the same molecule could simultaneously or sequentially participate in a 1,3-dipolar cycloaddition with a dipolarophile present in the reaction pot. This strategy allows for the rapid construction of complex spirocyclic or fused heterocyclic systems that would otherwise require lengthy, multi-step syntheses. nih.govresearchgate.net The ability to generate such a reactive intermediate within the reaction flask is a cornerstone of advanced MCR design for creating diverse molecular libraries. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.